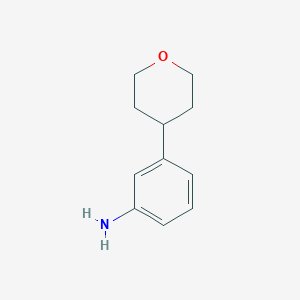

3-(Oxan-4-yl)aniline

Description

The exact mass of the compound 3-(Tetrahydro-2h-pyran-4-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-4-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCBWZYCGVEGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202006-13-0 | |

| Record name | 3-(oxan-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Oxan-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Oxan-4-yl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process: the formation of a key intermediate, 4-(3-nitrophenyl)tetrahydro-2H-pyran, followed by the reduction of the nitro group to yield the target aniline derivative. This document details the experimental protocols, presents quantitative data in a clear tabular format, and includes diagrams to illustrate the synthetic pathway.

Core Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

-

Synthesis of 4-(3-nitrophenyl)tetrahydro-2H-pyran: This intermediate is synthesized via a Suzuki-Miyaura cross-coupling reaction.

-

Reduction of 4-(3-nitrophenyl)tetrahydro-2H-pyran: The nitro group of the intermediate is then reduced to an amine, yielding the final product, this compound.

A detailed experimental protocol for this synthetic sequence has been adapted from patent literature, providing a reliable method for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(3-nitrophenyl)tetrahydro-2H-pyran

This procedure details the Suzuki-Miyaura coupling of 3-nitrophenylboronic acid with a suitable tetrahydropyran derivative.

Reaction Scheme:

Caption: Synthesis of the nitro-intermediate.

Materials:

-

3-Nitrophenylboronic acid

-

4-Iodo-tetrahydro-2H-pyran

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

A mixture of 4-iodotetrahydro-2H-pyran (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq) is prepared in a solvent mixture of toluene, ethanol, and water (ratio may vary, a common starting point is 4:1:1).

-

The mixture is degassed by bubbling nitrogen or argon through it for 15-30 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added to the reaction mixture.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-(3-nitrophenyl)tetrahydro-2H-pyran.

Step 2: Synthesis of this compound

This procedure describes the reduction of the nitro group of 4-(3-nitrophenyl)tetrahydro-2H-pyran to the corresponding aniline.

Reaction Scheme:

Caption: Reduction to the final product.

Materials:

-

4-(3-Nitrophenyl)tetrahydro-2H-pyran

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Ethanol or Methanol

Procedure:

-

4-(3-Nitrophenyl)tetrahydro-2H-pyran (1.0 eq) is dissolved in ethanol or methanol in a hydrogenation vessel.

-

A catalytic amount of 10% palladium on carbon (typically 5-10 mol%) is added to the solution.

-

The vessel is purged with hydrogen gas and then pressurized with hydrogen (typically 1-4 atm).

-

The reaction mixture is stirred vigorously at room temperature for 2-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by column chromatography or recrystallization to afford pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Suzuki-Miyaura Coupling | 3-Nitrophenylboronic acid, 4-Iodo-tetrahydro-2H-pyran, Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | 70-85 | >95 |

| 2 | Nitro Reduction | 4-(3-Nitrophenyl)tetrahydro-2H-pyran, 10% Pd/C, H₂ | Ethanol or Methanol | Room Temp. | 2-16 | 90-99 | >98 |

Experimental Workflow Diagram

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Overall synthesis workflow.

This in-depth guide provides the essential information for the successful synthesis of this compound. Researchers are advised to consult original literature and patents for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale of operation. Standard laboratory safety precautions should be followed at all times.

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Oxan-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Oxan-4-yl)aniline, also known as 3-(tetrahydro-2H-pyran-4-yl)aniline, is an aromatic amine containing a saturated tetrahydropyran ring. This structural motif, combining a lipophilic aromatic core with a more polar, three-dimensional heterocyclic system, is of significant interest in medicinal chemistry. Aniline derivatives are integral components of numerous pharmaceuticals, and the incorporation of saturated heterocycles can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is derived from computational predictions, other values are estimated based on structurally related compounds due to the limited availability of direct experimental data for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | ChemScene[1] |

| Molecular Weight | 177.24 g/mol | ChemScene[1] |

| Appearance | Powder | American Elements[2] |

| Melting Point | 99-103 °C (estimated) | Based on 4-(Thiophen-3-yl)aniline[3] |

| Boiling Point | >190 °C (estimated) | Based on N-methylaniline[4] |

| Water Solubility | Slightly soluble (estimated) | Based on aniline's solubility of 3.6 g/100 mL at 20°C[5] |

| pKa (conjugate acid) | 4.0 - 5.0 (estimated) | Based on substituted anilines[6][7] |

| LogP (predicted) | 1.6 - 2.16 | PubChemLite, ChemScene[1][8] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are generalized procedures that can be readily adapted for this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range.

Procedure:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Boiling Point Determination (Microscale Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Procedure:

-

A small amount of this compound (approx. 0.2 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The apparatus is heated, and the temperature is monitored.

-

As the liquid heats, a steady stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amine, the pKa of its conjugate acid is determined by titrating a solution of the amine with a strong acid and monitoring the pH.

Procedure:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture).

-

A calibrated pH electrode is immersed in the solution.

-

A standard solution of a strong acid (e.g., HCl) is added in small, known increments.

-

The pH of the solution is recorded after each addition.

-

A titration curve is generated by plotting pH versus the volume of acid added.

-

The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio.

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to ensure thorough mixing and allowed to stand for a period to allow the two phases to separate completely.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Synthesis and Analysis Workflow

Biological Context and Signaling Pathways

Aniline and its derivatives are prevalent scaffolds in drug discovery due to their versatile chemistry and ability to interact with various biological targets. While there is no specific signaling pathway documented for this compound, structurally related compounds have been investigated as antagonists for chemokine receptors, such as CCR5, and as inhibitors of enzymes like phosphodiesterase 10A (PDE10A).

Representative Signaling Pathway: CCR5 Antagonism

CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the entry of certain strains of HIV into host cells. Antagonists of CCR5 can block this interaction, thereby preventing viral entry. The diagram below illustrates a simplified representation of this mechanism.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. This guide has provided a summary of its physicochemical properties, drawing from both predictive models and data from analogous structures. The detailed experimental protocols offer a practical framework for the empirical determination of these key parameters. While the specific biological activity of this compound remains to be fully elucidated, its structural similarity to known bioactive molecules suggests potential for future therapeutic applications. The provided workflows for synthesis and analysis, along with the representative signaling pathway, serve as a foundation for further research and development efforts centered on this and related compounds.

References

- 1. US8835419B2 - Substituted anilines as CCR(4) antagonists - Google Patents [patents.google.com]

- 2. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. scribd.com [scribd.com]

- 8. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

Compound Identification and Chemical Structure

An in-depth technical guide on 3-(Oxan-4-yl)aniline, a valuable building block for researchers in drug discovery and medicinal chemistry.

CAS Number: 1202006-13-0[1]

Chemical Name: this compound, also known as 3-(Tetrahydro-2H-pyran-4-yl)aniline.[1]

Molecular Structure: The molecule consists of an aniline ring substituted at the 3-position with a tetrahydropyran (oxane) ring.

SMILES: NC1=CC=CC(C2CCOCC2)=C1[1]

InChI: InChI=1S/C11H15NO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7,12H2[2]

Physicochemical and Computational Data

The following table summarizes key quantitative data for this compound, providing essential information for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| Monoisotopic Mass | 177.11537 Da | [2] |

| Purity (Typical) | >95% | [1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |

| LogP (Predicted) | 2.1628 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Predicted Collision Cross Section (CCS)

Predicted CCS values provide insight into the molecule's ion mobility and are useful in mass spectrometry analysis.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 178.12265 | 138.5 |

| [M+Na]⁺ | 200.10459 | 143.6 |

| [M-H]⁻ | 176.10809 | 144.8 |

| Data calculated using CCSbase and sourced from PubChem.[2] |

Synthesis and Experimental Protocols

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic pathway for this compound.

References

Spectroscopic and Physicochemical Data of 3-(Oxan-4-yl)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic and physicochemical data for the compound 3-(Oxan-4-yl)aniline. The information is compiled from various chemical databases and is intended to serve as a foundational resource for researchers engaged in drug discovery and development, chemical synthesis, and materials science.

Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₅NO, is an organic compound that incorporates both an aniline and a tetrahydropyran moiety.[1][2] Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 1202006-13-0 | [2][3] |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [2] |

| Monoisotopic Mass | 177.11537 Da | [1] |

| SMILES | NC1=CC=CC(C2CCOCC2)=C1 | [2] |

| InChIKey | LRCBWZYCGVEGAR-UHFFFAOYSA-N | [1] |

| XlogP (predicted) | 1.6 | [1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following sections summarize the available predicted and experimental information.

| Adduct | Predicted m/z |

| [M+H]⁺ | 178.12265 |

| [M+Na]⁺ | 200.10459 |

| [M-H]⁻ | 176.10809 |

| [M+NH₄]⁺ | 195.14919 |

| [M+K]⁺ | 216.07853 |

| [M+H-H₂O]⁺ | 160.11263 |

| [M+HCOO]⁻ | 222.11357 |

| [M+CH₃COO]⁻ | 236.12922 |

| [M]⁺ | 177.11482 |

| Data sourced from PubChem[1] |

Experimental ¹H NMR and ¹³C NMR data for this compound were not found in the surveyed literature. For definitive structural elucidation and confirmation, it is recommended that researchers acquire experimental NMR data.

Experimental IR spectroscopic data for this compound is not available in the provided search results. This analysis would typically be used to identify functional groups present in the molecule, such as the N-H stretches of the aniline amine group and C-O stretches of the oxane ring.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and spectroscopic characterization of this compound are not extensively documented in the available literature. However, a general workflow for the synthesis and analysis of such a compound can be proposed.

The synthesis of this compound would likely involve the coupling of a protected aniline derivative with an oxane-containing building block, followed by deprotection. The characterization of the final product would follow a standard analytical workflow to confirm its identity and purity.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This generalized workflow highlights the key stages from starting materials to the fully characterized final product. The synthesis phase involves the chemical reaction followed by work-up and purification. The purified compound is then subjected to various spectroscopic analyses, including Mass Spectrometry, NMR, and IR, to confirm its structure and purity. The final step involves the analysis and interpretation of this data.

References

A Technical Guide to the Solubility of 3-(Oxan-4-yl)aniline in Common Organic Solvents for Drug Development

Disclaimer: As of October 2025, specific quantitative solubility data for 3-(Oxan-4-yl)aniline in common organic solvents is not extensively available in the public domain. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies to determine and understand the solubility of this and similar novel chemical entities. The data presented herein is illustrative and intended to serve as a template for reporting such findings.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring both a hydrophilic aniline group and a more lipophilic oxane ring, suggests a nuanced solubility profile that is critical to its development as a potential therapeutic agent. Solubility in various organic solvents is a fundamental physicochemical property that influences reaction conditions for synthesis and derivatization, purification strategies, formulation development, and the execution of various in vitro and in vivo assays. This technical guide outlines the standard experimental protocols for determining the solubility of this compound and presents a logical workflow for its assessment in a drug discovery context.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in a range of common organic solvents at ambient temperature. This data is for illustrative purposes to demonstrate how such information should be presented.

| Solvent Class | Solvent | IUPAC Name | Predicted Solubility (mg/mL) | Notes |

| Protic Solvents | Methanol | Methanol | > 50 | High solubility expected due to hydrogen bonding. |

| Ethanol | Ethanol | > 50 | High solubility expected. | |

| Isopropanol | Propan-2-ol | ~ 25 | Moderate to high solubility. | |

| Aprotic Polar Solvents | DMSO | Dimethyl sulfoxide | > 100 | Excellent solvent for a wide range of compounds.[1] |

| DMF | N,N-Dimethylformamide | > 100 | High solubility expected. | |

| Acetonitrile | Acetonitrile | ~ 15 | Moderate solubility. | |

| Acetone | Propan-2-one | ~ 20 | Moderate solubility. | |

| Ethereal Solvents | THF | Tetrahydrofuran | ~ 30 | Good solubility due to the ether linkage. |

| Diethyl Ether | Ethoxyethane | < 5 | Low solubility expected due to low polarity. | |

| Ester Solvents | Ethyl Acetate | Ethyl acetate | ~ 10 | Moderate to low solubility. |

| Hydrocarbon Solvents | Toluene | Toluene | < 1 | Poor solubility expected in non-polar solvents. |

| Hexane | Hexane | < 0.1 | Very low to negligible solubility. |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through several methods, with kinetic and thermodynamic solubility assays being the most common in a drug discovery setting.[2]

Kinetic Solubility Assessment

This method measures the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a stock solution of the compound in an organic solvent, typically DMSO.[2]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a specified volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to initiate precipitation.

-

Incubation and Measurement: The plate is incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours). The turbidity of each well is then measured using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent system and is considered the gold standard.[2]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a different organic solvent.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or rotator (e.g., at 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted with an appropriate solvent, and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Reporting: The thermodynamic solubility is reported in mg/mL or µg/mL.

Logical Workflow for Solubility Assessment in Drug Discovery

The assessment of a new chemical entity's solubility typically follows a tiered approach, starting with high-throughput screening and progressing to more detailed characterization for promising candidates.

References

An In-Depth Technical Guide to 3-(Oxan-4-yl)aniline and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of 3-(Oxan-4-yl)aniline and its derivatives, with a particular focus on their potential as kinase inhibitors in cancer therapy. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the associated signaling pathways to support ongoing research and development in this area.

Core Compound: this compound

This compound, also known as 3-(tetrahydro-2H-pyran-4-yl)aniline, serves as a valuable scaffold in medicinal chemistry. Its structure combines an aniline ring, a common pharmacophore in kinase inhibitors, with a non-planar, saturated oxane ring. This oxane moiety can improve physicochemical properties such as solubility and metabolic stability, making it an attractive component in the design of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| CAS Number | 1202006-13-0 |

| Appearance | Powder |

| SMILES | NC1=CC=CC(C2CCOCC2)=C1 |

| IUPAC Name | This compound |

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core often involves the construction of more complex molecules, such as anilinoquinazolines, which are known to target various protein kinases. A general synthetic approach involves the reaction of a substituted 4-chloroquinazoline with the aniline nitrogen of this compound or its analogs.

General Synthesis of 4-Anilinoquinazoline Derivatives

A common synthetic route to 4-anilinoquinazoline derivatives is outlined below. This multi-step process typically starts from a substituted anthranilic acid.

Experimental Protocol: Synthesis of 4-Anilinoquinazoline Derivatives

-

Formation of the Quinazolinone Ring: A mixture of the appropriately substituted 2-amino-benzonitrile and dimethylformamide-dimethyl acetal (DMF-DMA) in toluene is heated to 110°C for 5 hours. This reaction forms the intermediate (E)-N′-(2-cyano-4-nitrophenyl)-N,N′-dimethylformimidamide.[1]

-

Formation of the 4-Anilinoquinazoline Core: The intermediate from step 1 is treated with the desired aniline derivative (e.g., this compound) in acetic acid at 120°C for 7 hours. This step results in the formation of the 6-nitro-4-anilinoquinazoline derivative.[1]

-

Reduction of the Nitro Group: The nitro group on the quinazoline ring is reduced to an amine using iron powder and ammonium chloride in a mixture of isopropyl alcohol and water (10:1 ratio) at 110°C for 4 hours. This yields the 6-amino-4-anilinoquinazoline derivative.[1]

-

Further Derivatization (Optional): The newly formed amino group at the 6-position can be further functionalized, for example, by reductive amination with an aldehyde in the presence of sodium triacetoxyborohydride.[1]

Biological Activity and Structure-Activity Relationships

Derivatives of this compound, particularly those with a 4-anilinoquinazoline scaffold, have shown significant potential as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Key targets include the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Anticancer Activity of Anilinoquinazoline Derivatives

Numerous studies have demonstrated the potent anti-proliferative activity of 4-anilinoquinazoline derivatives against a variety of cancer cell lines. The tables below summarize the in vitro cytotoxicity of selected compounds.

Table 2: In Vitro Anticancer Activity of Selected 4-Anilinoquinazoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 8a | A431 (skin carcinoma) | 2.62 | |

| Compound 18 | A431 (skin carcinoma) | 1.36 ± 0.04 | 4 |

| Compound 18 | A549 (lung carcinoma) | 0.83 ± 0.11 | 4 |

| Compound 19 | PC3 (prostate cancer) | >10 | |

| Compound 19 | HT29 (colon cancer) | 8.9 | |

| Compound 19 | MCF7 (breast cancer) | >10 |

Kinase Inhibitory Activity

The anticancer effects of these compounds are often attributed to their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival.

Table 3: Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives

| Compound | Kinase Target | IC₅₀ (µM) | Reference |

| Compound 20 | MERS-CoV (in Vero cells) | 0.157 | [1] |

It is important to note that while the oxane ring is a key structural feature, the overall activity of the molecule is also heavily influenced by the substitution pattern on both the quinazoline and aniline rings.

Signaling Pathways

The therapeutic potential of this compound derivatives as anticancer agents is largely based on their ability to modulate key signaling pathways that are often hyperactivated in cancer. The following diagrams illustrate the EGFR and CDK2 signaling pathways and indicate the points of inhibition by anilinoquinazoline-based compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Anilinoquinazoline derivatives act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.

Caption: EGFR Signaling Pathway Inhibition.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, plays a critical role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis. Anilinoquinazoline-based inhibitors can also be designed to target CDK2.

Caption: CDK2 Signaling Pathway Inhibition.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to assess the anti-proliferative activity of the synthesized compounds.

-

Cell Seeding: Plate cancer cells (e.g., HT29) at a density of 3 x 10³ cells/well in 96-well plates.

-

Incubation: Incubate the cells for 24 hours in DMEM medium supplemented with 1% BSA.

-

Compound Treatment: Treat the cells with the test compounds at various concentrations (e.g., 1 µM) or with DMSO as a control. The final DMSO concentration should be less than 0.1% (v/v).

-

EGF Stimulation (for EGFR-dependent cell lines): After one hour of compound treatment, stimulate the cells with EGF (30 ng/mL) or 10% FBS. A set of wells should be left untreated (1% BSA only).

-

Final Incubation: Incubate the plates for 72 hours.

-

MTS Assay: Estimate cell growth using a colorimetric MTS test according to the manufacturer's instructions.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the activity of a specific kinase.

-

Assay Setup: Perform kinase assays in 96-well plates.

-

Reaction Mixture: The reaction mixture should contain the kinase (e.g., EGFR or CDK2), the substrate (e.g., poly(Glu4/Tyr)), [γ-³²P]ATP, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Stopping the Reaction: Stop the reaction by adding a solution like phosphoric acid.

-

Measurement: Spot the reaction mixture onto filter paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

Conclusion

This compound represents a promising chemical scaffold for the development of novel kinase inhibitors. Its derivatives, particularly those based on a 4-anilinoquinazoline core, have demonstrated significant potential as anticancer agents by targeting key signaling pathways such as those mediated by EGFR and CDK2. The incorporation of the oxane ring offers a strategic advantage for improving the druglikeness of these compounds. Further research focusing on the structure-activity relationship and optimization of the pharmacokinetic properties of these derivatives is warranted to advance them towards clinical development. This guide provides a foundational resource for researchers in the field to build upon and accelerate the discovery of new and effective cancer therapies.

References

Potential Research Areas for 3-(Oxan-4-yl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-(Oxan-4-yl)aniline

This compound, also known as 3-(tetrahydro-2H-pyran-4-yl)aniline, is a versatile chemical scaffold with significant potential in medicinal chemistry and drug discovery. Its structure combines an aniline moiety, a common pharmacophore in numerous bioactive molecules, with a non-planar, saturated oxane ring. This unique combination offers opportunities to explore novel chemical space and develop drug candidates with favorable physicochemical and pharmacological properties. The oxane group can influence solubility, metabolic stability, and conformational rigidity, making it an attractive component for modern drug design.

This technical guide outlines potential research avenues for this compound, focusing on its application as a core building block in the synthesis of novel kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Detailed experimental protocols and conceptual frameworks are provided to facilitate further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for assessing its drug-like characteristics and for planning synthetic transformations.

| Property | Value | Reference |

| CAS Number | 1202006-13-0 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO | [3] |

| Molecular Weight | 177.24 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3] |

| Predicted LogP | 2.1628 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Potential Research Area 1: Kinase Inhibitors for Oncology

The aniline scaffold is a cornerstone in the design of numerous kinase inhibitors approved for cancer therapy.[4][5][6][7][8] Derivatives of 4-anilinoquinazolines and 4-anilino-3-quinolinecarbonitriles have shown significant efficacy as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases.[4] The this compound core can be utilized to synthesize novel analogs of these established inhibitor classes, with the oxane moiety potentially conferring improved selectivity and pharmacokinetic profiles.

Hypothesized Signaling Pathway: EGFR Inhibition

Derivatives of this compound can be designed to target the ATP-binding site of the EGFR tyrosine kinase domain. Inhibition of EGFR signaling can block downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.

Caption: Hypothesized EGFR signaling pathway and its inhibition.

Experimental Workflow: Synthesis and Evaluation of Kinase Inhibitors

A general workflow for the synthesis and evaluation of this compound-based kinase inhibitors is depicted below. This involves the synthesis of a library of compounds, followed by in vitro and cell-based assays to determine their inhibitory activity and anticancer effects.

Caption: Workflow for kinase inhibitor discovery.

Potential Research Area 2: GPCR Modulators for CNS Disorders

G-protein coupled receptors are a major class of drug targets, particularly for central nervous system (CNS) disorders. The discovery of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offers a promising strategy for achieving greater receptor subtype selectivity and improved safety profiles. The unique three-dimensional structure of the oxane moiety in this compound makes it an interesting scaffold for exploring allosteric binding pockets in GPCRs.

Hypothesized Mechanism: Allosteric Modulation of a GPCR

A derivative of this compound could act as a positive or negative allosteric modulator (PAM or NAM) of a target GPCR. By binding to an allosteric site, it can modulate the receptor's response to the endogenous ligand, leading to a fine-tuned physiological effect.

Caption: Allosteric modulation of a GPCR.

Key Experimental Protocols

General Procedure for N-Acylation of this compound

This protocol describes a standard method for forming an amide bond between this compound and a carboxylic acid, a common step in the synthesis of bioactive molecules.[9]

-

Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or DMF) at room temperature, add a coupling agent such as HATU (1.1 eq.) and a base like diisopropylethylamine (DIPEA) (2.0 eq.).

-

Activation: Stir the mixture for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add this compound (1.0 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is useful for forming a carbon-carbon bond between an aryl halide and this compound, enabling the synthesis of biaryl structures.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), a boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Characterization of Synthesized Compounds

Synthesized derivatives of this compound should be thoroughly characterized to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compounds.

Conclusion

This compound represents a promising and underexplored scaffold for the development of novel therapeutics. Its unique structural features make it a valuable building block for creating diverse libraries of compounds targeting kinases and GPCRs. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating research programs aimed at unlocking the full potential of this versatile molecule in drug discovery. Further exploration of its derivatives is warranted to identify new lead compounds for the treatment of cancer and CNS disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide on the Safety and Handling of 3-(Oxan-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 3-(Oxan-4-yl)aniline. It is intended for use by qualified professionals and is not exhaustive. All personnel handling this chemical should be adequately trained and consult the most current Safety Data Sheet (SDS) from their supplier before use.

Introduction

This compound is a chemical compound used in research and development, particularly as a building block in medicinal chemistry. Its structure, incorporating both an aniline and an oxane moiety, makes it a versatile intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known safety, handling, and physicochemical properties of this compound to ensure its safe use in a laboratory setting.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may not have been experimentally confirmed.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.25 g/mol | [1] |

| CAS Number | 1202006-13-0 | [1][2] |

| Appearance | Powder | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(Tetrahydro-2H-pyran-4-yl)aniline | [2] |

| SMILES | C1COCCC1C2=CC(=CC=C2)N | [1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [2] |

| Predicted LogP | 2.1628 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized below.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

GHS Pictogram: [1]

Safe Handling and Storage

Personal Protective Equipment (PPE)

A logical workflow for determining the necessary personal protective equipment when handling this compound is outlined below.

Caption: PPE selection workflow for handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory.

-

A chemical fume hood is recommended, especially when handling the powder, to minimize inhalation exposure.

-

An eyewash station and safety shower should be readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is room temperature.[1]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Toxicological Information

Experimental Protocols

Specific, published experimental protocols detailing the synthesis, purification, or use of this compound are not available at the time of this writing. Researchers should develop their own protocols based on established chemical principles and conduct a thorough risk assessment before commencing any new procedures.

Biological Signaling Pathways and Experimental Workflows

There is currently no publicly available information on the biological targets, mechanism of action, or any signaling pathways associated with this compound. Similarly, no specific experimental workflows involving this compound have been described in the literature. Therefore, no diagrams for signaling pathways or experimental workflows can be provided.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable research chemical that must be handled with appropriate safety precautions. The primary hazards are associated with its potential for harm if swallowed and its irritant effects on the skin, eyes, and respiratory system. Adherence to the handling and storage guidelines outlined in this document, in conjunction with the information provided in the supplier's Safety Data Sheet, is essential for its safe use in a laboratory environment. Further research is needed to fully characterize the toxicological and biological properties of this compound.

References

3-(Oxan-4-yl)aniline molecular weight and formula

An In-depth Technical Guide to 3-(Oxan-4-yl)aniline

This technical guide provides a comprehensive overview of the chemical properties, characterization, and a conceptual workflow for the synthesis and analysis of this compound, a compound of interest to researchers in medicinal chemistry and materials science.

Compound Data

Quantitative data for this compound is summarized in the table below. This data is essential for experimental design, including reaction stoichiometry, and for the interpretation of analytical results.

| Property | Value | Citations |

| Chemical Formula | C₁₁H₁₅NO | [1][2][3] |

| Molecular Weight | 177.25 g/mol | [1] |

| Alternate M.W. | 177.24 g/mol | [2] |

| Synonym | 3-(Tetrahydro-2H-pyran-4-yl)aniline | [2] |

| CAS Number | 1202006-13-0 | [1][2] |

| Appearance | Powder | [1] |

Experimental Protocols

The characterization of this compound involves a suite of analytical techniques to confirm its identity, purity, and structure. Below are detailed methodologies for key experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR would be employed.

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show signals corresponding to the aromatic protons on the aniline ring and the aliphatic protons on the oxane ring. The integration of the signals would correspond to the number of protons, and the splitting patterns (e.g., singlets, doublets, triplets) would indicate adjacent protons.

-

¹³C NMR Spectroscopy: This analysis identifies the different carbon environments in the molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic carbons and the aliphatic carbons of the oxane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure of the compound through fragmentation patterns.

-

Sample Introduction: The sample can be introduced in various ways, including direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate charged molecules.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. The fragmentation pattern can be analyzed to further confirm the structure.

Chromatography

Chromatographic techniques are essential for assessing the purity of the compound and for purification.

-

Thin Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction and to get a preliminary assessment of purity. A small amount of the compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The position of the spot(s) is visualized, often under UV light.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique for purity assessment and purification. A solution of the compound is injected into a column packed with a stationary phase, and a mobile phase is pumped through. The retention time of the compound is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). A single sharp peak is indicative of a pure compound.

Conceptual Workflow: Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Conceptual workflow for the synthesis and characterization of this compound.

References

Methodological & Application

The Strategic Role of 3-(Oxan-4-yl)aniline in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The chemical scaffold 3-(Oxan-4-yl)aniline, also known as 3-(tetrahydropyran-4-yl)aniline, has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of targeted therapeutics. Its unique structural features, combining a rigid aromatic core with a flexible, polar tetrahydropyran (THP) moiety, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in drug discovery, with a focus on its application in the development of kinase inhibitors.

Application Notes

The incorporation of the this compound scaffold into drug candidates can be strategically employed to address several key aspects of drug design:

-

Improved Solubility and Physicochemical Properties: The oxane (tetrahydropyran) ring introduces a polar ether linkage, which can enhance the aqueous solubility of a molecule. This is a critical parameter for improving oral bioavailability and formulation characteristics. The non-planar, saturated nature of the THP ring also disrupts planarity, which can reduce the potential for undesirable π-π stacking interactions and associated toxicity.

-

Vectorial Exit and Protein-Ligand Interactions: The THP moiety can act as a "vectorial exit" from the aromatic ring, allowing for the exploration of three-dimensional space within a protein's binding pocket. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues and contributing to binding affinity and selectivity.

-

Metabolic Stability: The THP ring is generally more resistant to metabolic degradation compared to more lipophilic or electronically activated aliphatic chains. This can lead to an improved metabolic profile and a longer in vivo half-life for drug candidates.

-

Scaffold for Kinase Inhibitors: A significant application of this compound is in the development of kinase inhibitors. The aniline nitrogen provides a key attachment point for coupling with various heterocyclic core structures that are common in kinase inhibitor design. The tetrahydropyran group can then be positioned to interact with the solvent-exposed region of the kinase ATP-binding site, contributing to potency and selectivity.

A prominent example of the utility of this compound is its use in the synthesis of substituted bicyclic pyrimidine compounds that act as kinase inhibitors, particularly Janus kinase (JAK) inhibitors. These compounds have therapeutic potential in the treatment of autoimmune diseases and cancer.

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory activity of exemplary compounds incorporating the this compound moiety against various Janus kinases. The data is extracted from patent literature (WO 2017/011559 A1) and demonstrates the potency of these compounds.

| Compound ID | Target Kinase | IC50 (nM) |

| Example 1 | JAK1 | 10 |

| Example 2 | JAK1 | 5 |

| Example 3 | JAK1 | 8 |

| Example 4 | JAK2 | 25 |

| Example 5 | JAK2 | 15 |

| Example 6 | TYK2 | 50 |

| Example 7 | TYK2 | 30 |

Data is representative and sourced from publicly available patent information for illustrative purposes.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a kinase inhibitor incorporating the this compound scaffold, based on procedures described in the scientific and patent literature.

Protocol: Synthesis of a Substituted Pyrimidine Kinase Inhibitor

Objective: To synthesize a potent JAK inhibitor by coupling this compound with a chlorinated pyrimidine core.

Materials:

-

This compound

-

2,4-dichloro-5-ethylpyrimidine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cesium carbonate, Cs2CO3)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-5-ethylpyrimidine (1.0 eq), this compound (1.1 eq), Cesium carbonate (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrimidine product.

-

Characterization: Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound in medicinal chemistry.

3-(Oxan-4-yl)aniline: A Versatile Building Block in the Synthesis of Nociceptin Receptor Antagonists

For Immediate Release

Shanghai, China – October 31, 2025 – 3-(Oxan-4-yl)aniline, a key chemical intermediate, is proving to be a valuable building block in the synthesis of potent and selective antagonists for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL-1 receptor. This emerging application holds significant promise for the development of novel therapeutics targeting pain, depression, and other neurological disorders.

The NOP receptor system is implicated in a wide range of physiological processes, and its modulation offers a promising avenue for drug discovery. Researchers have identified this compound as a critical scaffold for constructing complex molecules that exhibit high affinity and selectivity for the NOP receptor. The incorporation of the oxane (tetrahydropyran) moiety can favorably influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

This application note details the use of this compound in the synthesis of a specific class of NOP receptor antagonists and provides a comprehensive experimental protocol for a key synthetic transformation.

Application in the Synthesis of NOP Receptor Antagonists

This compound serves as a crucial starting material for the synthesis of a series of potent NOP receptor antagonists. A key reaction involves the acylation of the aniline nitrogen with a substituted cyclopropanecarbonyl chloride. This reaction forms a critical amide bond, which is a common feature in many biologically active compounds. The resulting N-(3-(oxan-4-yl)phenyl)cyclopropanecarboxamide core can be further elaborated to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

One notable example is the synthesis of compounds with the general structure of (1R,2R)-1-amino-N-(3-(oxan-4-yl)phenyl)-2-(substituted)cyclopropanecarboxamides. These compounds have been investigated for their potential as NOP receptor antagonists.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments involving this compound.

Protocol 1: Synthesis of N-(3-(oxan-4-yl)phenyl)cyclopropanecarboxamide

This protocol describes the acylation of this compound with cyclopropanecarbonyl chloride.

Materials:

-

This compound

-

Cyclopropanecarbonyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Upon reaction completion, wash the mixture with saturated aqueous NaHCO3 solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO4 and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis described in Protocol 1.

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) |

| This compound | Cyclopropanecarbonyl chloride | N-(3-(oxan-4-yl)phenyl)cyclopropanecarboxamide | DCM | Triethylamine | >90% |

Logical Workflow for Synthesis

The synthesis of NOP receptor antagonists from this compound can be represented by the following logical workflow.

Caption: Synthetic workflow for NOP receptor antagonists.

Signaling Pathway Modulation

While the direct signaling pathway for a specific antagonist is proprietary, the general mechanism of NOP receptor antagonists involves blocking the downstream signaling cascade initiated by the endogenous ligand, nociceptin/orphanin FQ (N/OFQ).

Caption: NOP receptor signaling and antagonist action.

The versatile nature of this compound as a synthetic building block, coupled with the therapeutic potential of NOP receptor antagonists, underscores its importance in modern drug discovery and development. Further exploration of this scaffold is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

Application of 3-(Oxan-4-yl)aniline in the Synthesis of Polo-like Kinase 1 (PLK1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Oxan-4-yl)aniline, a substituted aniline featuring a tetrahydropyran ring, serves as a key building block in the synthesis of highly specific and potent kinase inhibitors. The oxane moiety can improve physicochemical properties such as solubility and metabolic stability, making it a valuable scaffold in drug discovery. A prominent example of its application is in the synthesis of Volasertib (BI 6727), a highly potent and selective inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a critical regulator of multiple stages of mitosis, and its overexpression is frequently observed in a wide range of human cancers, making it an attractive target for cancer therapy. This document provides detailed application notes and protocols for the synthesis and biological context of a PLK1 inhibitor derived from this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of Volasertib (BI 6727), a kinase inhibitor synthesized using a derivative of this compound, against PLK1 and other related kinases.

| Compound Name | Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| Volasertib (BI 6727) | PLK1 | 0.87 | In vitro kinase assay | WO2008025559A1 |

| PLK2 | 5 | In vitro kinase assay | WO2008025559A1 | |

| PLK3 | 56 | In vitro kinase assay | WO2008025559A1 |

Signaling Pathway

Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, particularly during mitosis. Its inhibition disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates the central role of PLK1 in the G2/M checkpoint and mitosis, and the mechanism of its inhibition.

Caption: PLK1 signaling pathway and its inhibition by Volasertib.

Experimental Protocols

The synthesis of Volasertib (BI 6727) involves a multi-step process where a key intermediate is synthesized from this compound. The following is a representative protocol based on published patent literature.

Synthesis of N-((1S,3R)-3-((7-cyclopentyl-8-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)cyclopentyl)acetamide (Volasertib intermediate)

Materials:

-

3-(Tetrahydro-2H-pyran-4-yl)aniline

-

2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

-

(1R,3S)-N1-(Cyclopent-2-en-1-yl)cyclopentane-1,3-diamine

-

Palladium(II) acetate

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium carbonate

-

Toluene

-

Water

-

N,N-Dimethylformamide (DMF)

-

Acetic anhydride

-

Triethylamine

Procedure:

-

Buchwald-Hartwig Amination:

-

To a solution of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and 3-(tetrahydro-2H-pyran-4-yl)aniline (1.1 eq) in toluene is added potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and XPhos (0.1 eq).

-

The reaction mixture is degassed and heated to 100 °C for 16 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product, 7-cyclopentyl-N-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine, is purified by column chromatography.

-

-

Coupling with Diamine:

-

A mixture of the product from step 1 (1.0 eq) and (1R,3S)-N1-(cyclopent-2-en-1-yl)cyclopentane-1,3-diamine (1.2 eq) in a sealed tube is heated to 140 °C for 48 hours.

-

The reaction mixture is cooled and the resulting intermediate is purified by column chromatography.

-

-

Acetylation:

-

To a solution of the purified intermediate from step 2 (1.0 eq) in DMF is added triethylamine (3.0 eq) and acetic anhydride (1.5 eq).

-

The reaction is stirred at room temperature for 2 hours.

-

Water is added, and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the crude product.

-

The final compound is purified by recrystallization or column chromatography.

-

Experimental Workflow Diagram:

Application Notes and Protocols: Electrophilic Reactions of 3-(Oxan-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 3-(oxan-4-yl)aniline towards electrophiles, a crucial transformation in the synthesis of various compounds of interest in medicinal chemistry. Due to the strong activating and ortho-, para-directing nature of the amino group, direct electrophilic substitution on this compound can be challenging to control. Therefore, strategies involving the modulation of the amino group's reactivity are often employed to achieve desired regioselectivity and avoid polysubstitution.

Overview of Reactivity

The aniline moiety in this compound is highly activated towards electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, increasing the electron density at the ortho- and para-positions relative to the amino group. The oxanyl substituent at the meta-position is a bulky, electron-donating alkyl group, which further influences the regioselectivity of these reactions.

The primary challenge in the electrophilic substitution of anilines is the high reactivity, which can lead to multiple substitutions and oxidation side products.[1] To achieve mono-substitution, it is often necessary to protect the amino group, typically by converting it into an amide. This attenuates the activating effect of the amino group and allows for more controlled reactions.

Key Electrophilic Substitution Reactions

Halogenation (Bromination)

Direct bromination of anilines with bromine water typically results in the formation of a 2,4,6-tribromoaniline precipitate. To obtain a monobrominated product, protection of the amino group is the standard approach. However, recent methodologies in patent literature suggest that direct, selective para-bromination of substituted anilines can be achieved under specific conditions, avoiding the need for a protection-deprotection sequence.

Predicted Regioselectivity for Bromination: The primary sites of electrophilic attack on this compound are the positions ortho and para to the strongly activating amino group. The most likely products are 4-bromo-3-(oxan-4-yl)aniline and 2-bromo-3-(oxan-4-yl)aniline. The para-substituted product is generally favored due to reduced steric hindrance.

Protocol 1: Direct para-Bromination of a Substituted Aniline (Analogous System)

This protocol is adapted from a patented procedure for the selective bromination of a structurally similar aniline and is expected to be applicable to this compound.

Reaction:

-

Starting Material: this compound

-

Reagents: Copper(II) bromide (CuBr₂), Tetrahydrofuran (THF)

-

Procedure:

-

Dissolve this compound in THF.

-

Add CuBr₂ to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the product by column chromatography.

-

Quantitative Data (Hypothetical based on analogous reactions):

| Starting Material | Product | Reagents | Solvent | Yield | Purity |

| This compound | 4-Bromo-3-(oxan-4-yl)aniline | CuBr₂ | THF | ~90% | >98% (HPLC) |

Acylation and Formylation (Vilsmeier-Haack Reaction)

Direct Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. Therefore, acylation and formylation reactions are typically performed on the N-acylated (protected) aniline derivative.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. It involves the reaction of a substituted amide with a Vilsmeier reagent, which is typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Workflow for Formylation:

Protocol 2: Protection of the Amino Group (Acetylation)

-

Starting Material: this compound

-

Reagents: Acetic anhydride, Triethylamine (or Pyridine)

-

Solvent: Dichloromethane (DCM) or neat

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the base (e.g., triethylamine).

-

Slowly add acetic anhydride at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up to remove excess reagents and byproducts.

-

The product, N-(3-(oxan-4-yl)phenyl)acetamide, can often be isolated by precipitation or extraction and may be used in the next step without further purification.

-

Quantitative Data (Typical for Acetanilide Formation):

| Starting Material | Product | Reagents | Solvent | Yield |

| This compound | N-(3-(Oxan-4-yl)phenyl)acetamide | Acetic Anhydride, Triethylamine | DCM | >95% |

Protocol 3: Vilsmeier-Haack Formylation of N-(3-(Oxan-4-yl)phenyl)acetamide

-

Starting Material: N-(3-(Oxan-4-yl)phenyl)acetamide

-

Reagents: N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)

-

Procedure:

-

Cool DMF to 0 °C in a flask equipped with a dropping funnel.

-

Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.

-

Add a solution of N-(3-(oxan-4-yl)phenyl)acetamide in DMF to the Vilsmeier reagent.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., NaOH solution).

-

The formylated product will precipitate and can be collected by filtration.

-

This product can then be deprotected (hydrolyzed) under acidic or basic conditions to yield the corresponding amino-aldehyde.

-

Quantitative Data (Typical for Vilsmeier-Haack Reaction):

| Starting Material | Product | Reagents | Yield |

| N-(3-(Oxan-4-yl)phenyl)acetamide | N-(4-formyl-3-(oxan-4-yl)phenyl)acetamide | DMF, POCl₃ | 70-85% |

Applications in Drug Development

The this compound scaffold is a valuable building block in the design and synthesis of pharmacologically active molecules. Electrophilic substitution reactions on this core structure allow for the introduction of various functional groups that can modulate the compound's biological activity, selectivity, and pharmacokinetic properties. For instance, halogenated anilines are common precursors in cross-coupling reactions to introduce further complexity, while formyl groups can be elaborated into other functionalities or serve as key pharmacophoric features.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-(Oxan-4-yl)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Oxan-4-yl)aniline is a versatile building block for the synthesis of novel heterocyclic compounds. Its unique structure, combining an aromatic amine with a saturated oxane ring, offers opportunities to create diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. The aniline moiety serves as a reactive handle for a variety of classical and modern cyclization reactions, while the oxane group can influence physicochemical properties such as solubility, metabolic stability, and receptor binding. These application notes provide detailed protocols for the synthesis of quinoline, benzimidazole, and pyrrole derivatives starting from this compound, offering a foundation for the exploration of new chemical space.

Safety Information: this compound should be handled with appropriate safety precautions.[1][2] It is recommended to consult the Safety Data Sheet (SDS) before use. As with many aniline derivatives, this compound may be harmful if swallowed, inhaled, or in contact with skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

Application 1: Synthesis of 6-(Oxan-4-yl)quinoline via Skraup-Doebner-von Miller Reaction